molecular formula C8H4F3NO2 B1375557 4-Hydroxy-2-(trifluoromethoxy)benzonitrile CAS No. 1261648-89-8

4-Hydroxy-2-(trifluoromethoxy)benzonitrile

Cat. No. B1375557
CAS RN: 1261648-89-8
M. Wt: 203.12 g/mol
InChI Key: LTYQPBYLDOCYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 . It is a white to pale cream powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a hydroxy group, a trifluoromethoxy group, and a nitrile group . The InChI key is LTYQPBYLDOCYGV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.12 .

Scientific Research Applications

Phototoxicity Reduction in Androgen Receptor Antagonists

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a compound related to 4-Hydroxy-2-(trifluoromethoxy)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications, such as controlling sebum and treating androgenetic alopecia. It demonstrates potent in vivo activity and is designed to minimize systemic side effects and potential phototoxicity (Li et al., 2008).

Improvement of Lithium-Ion Battery Performance

4-(Trifluoromethyl)-benzonitrile, another closely related compound, has been utilized as an electrolyte additive in high voltage lithium-ion batteries. It significantly enhances the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, contributing to improved battery performance and longevity (Huang et al., 2014).

Defense Chemicals in Cereals

Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, structurally related to this compound, play a crucial role in defending cereals against pests and diseases. They are significant in host plant resistance, herbicide detoxification, and allelopathic effects in crops (Niemeyer, 1988).

Electrochemical Studies in Non-Aqueous Solution

The reduction of chloroxynil and 3-chloro-4-hydroxy-benzonitrile, compounds sharing the hydroxy-benzonitrile group, provides insights into their efficiency as proton donors in electrochemical studies. This research is essential for understanding the reduction of species in aprotic solutions and has implications for various chemical processes (Sokolová et al., 2012).

Drug Synthesis and Biological Evaluation

4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, which share structural features with this compound, have been synthesized and evaluated as selective androgen receptor modulators (SARMs). These compounds have shown potential in various therapeutic applications due to their selective receptor activity (Aikawa et al., 2017).

Mitochondrial Oxidative Phosphorylation

Research on compounds like 4-hydroxy-3,5-di-iodo-benzonitrile, which are structurally similar to this compound, has explored their ability to uncouple oxidative phosphorylation in rat-liver mitochondria. These studies contribute to our understanding of mitochondrial function and the potential therapeutic applications of these compounds (Parker, 1965).

Hantzsch Reaction in Drug Synthesis

(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, sharing the benzonitrile group with this compound, is a compound synthesized via the Hantzsch reaction. This reaction is pivotal in the development of drugs for urinary urge incontinence, demonstrating the versatile applications of the benzonitrile group in pharmaceutical synthesis (Hopes et al., 2006).

Development of Fluorescent Probes

Benzonitrile derivatives, similar to this compound, have been applied in the development of fluorescent probes for detecting specific metal cations and changes in pH. These probes have implications for various chemical and biological applications, including sensing and diagnostics (Tanaka et al., 2001).

Synthesis and Characterization of Soluble Aromatic Polyesters

The synthesis of bis(4-carboxyphenoxy)benzonitrile, which shares the benzonitrile group with this compound, leads to the development of novel soluble aromatic polyesters with pendant cyano groups. These polyesters have been characterized for their potential applications in various industrial and scientific fields (Yu et al., 2009).

Safety and Hazards

4-Hydroxy-2-(trifluoromethoxy)benzonitrile is considered hazardous. It may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYQPBYLDOCYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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